molecular formula C12H13F3N2O3 B2572636 2-(oxolan-3-yloxy)-N-(2,2,2-trifluoroethyl)pyridine-3-carboxamide CAS No. 2034313-00-1

2-(oxolan-3-yloxy)-N-(2,2,2-trifluoroethyl)pyridine-3-carboxamide

Cat. No.: B2572636
CAS No.: 2034313-00-1
M. Wt: 290.242
InChI Key: MYPOQXZONHOKBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(oxolan-3-yloxy)-N-(2,2,2-trifluoroethyl)pyridine-3-carboxamide is a synthetic organic compound that belongs to the class of pyridine carboxamides. This compound is characterized by the presence of a pyridine ring, an oxolane (tetrahydrofuran) moiety, and a trifluoroethyl group. The combination of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(oxolan-3-yloxy)-N-(2,2,2-trifluoroethyl)pyridine-3-carboxamide typically involves the following steps:

  • Formation of the Pyridine Carboxamide Core: : The starting material, 3-pyridinecarboxylic acid, is converted to its corresponding acid chloride using thionyl chloride or oxalyl chloride. The acid chloride is then reacted with 2,2,2-trifluoroethylamine to form the N-(2,2,2-trifluoroethyl)pyridine-3-carboxamide.

  • Introduction of the Oxolane Moiety: : The oxolane (tetrahydrofuran) moiety is introduced via a nucleophilic substitution reaction. The hydroxyl group of 3-hydroxyoxolane is activated using a suitable leaving group, such as tosyl chloride, to form the tosylate. This intermediate is then reacted with the N-(2,2,2-trifluoroethyl)pyridine-3-carboxamide to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to enhance scalability and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-(oxolan-3-yloxy)-N-(2,2,2-trifluoroethyl)pyridine-3-carboxamide can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically targets the oxolane moiety, leading to the formation of carboxylic acid derivatives.

  • Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may reduce the carbonyl group in the carboxamide moiety to form amine derivatives.

  • Substitution: : Nucleophilic substitution reactions can occur at the pyridine ring or the oxolane moiety. Common reagents for these reactions include alkyl halides, acyl chlorides, and sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, sulfonates, polar aprotic solvents.

Major Products Formed

    Oxidation: Carboxylic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Alkylated or acylated products.

Scientific Research Applications

2-(oxolan-3-yloxy)-N-(2,2,2-trifluoroethyl)pyridine-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties. The trifluoroethyl group is known to enhance the bioavailability and metabolic stability of compounds.

    Medicine: Explored as a potential drug candidate for various therapeutic applications. Its ability to interact with biological targets makes it a promising lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials. Its unique chemical properties make it suitable for use in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 2-(oxolan-3-yloxy)-N-(2,2,2-trifluoroethyl)pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoroethyl group enhances the compound’s ability to penetrate cell membranes and reach intracellular targets. The pyridine ring can interact with various enzymes and receptors, modulating their activity. The oxolane moiety may contribute to the compound’s overall stability and solubility, facilitating its biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-(oxolan-3-yloxy)-N-ethylpyridine-3-carboxamide: Similar structure but lacks the trifluoroethyl group.

    2-(oxolan-3-yloxy)-N-(2,2,2-trifluoroethyl)benzamide: Similar structure but with a benzene ring instead of a pyridine ring.

    2-(tetrahydrofuran-3-yloxy)-N-(2,2,2-trifluoroethyl)pyridine-3-carboxamide: Similar structure but with a different oxolane moiety.

Uniqueness

2-(oxolan-3-yloxy)-N-(2,2,2-trifluoroethyl)pyridine-3-carboxamide is unique due to the presence of the trifluoroethyl group, which imparts enhanced bioavailability and metabolic stability. The combination of the pyridine ring and oxolane moiety also contributes to its distinct chemical and physical properties, making it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

2-(oxolan-3-yloxy)-N-(2,2,2-trifluoroethyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3N2O3/c13-12(14,15)7-17-10(18)9-2-1-4-16-11(9)20-8-3-5-19-6-8/h1-2,4,8H,3,5-7H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYPOQXZONHOKBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1OC2=C(C=CC=N2)C(=O)NCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.